(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide
CAS No.:
Cat. No.: VC13342099
Molecular Formula: C11H8F2N2O
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F2N2O |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | (E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide |
| Standard InChI | InChI=1S/C11H8F2N2O/c1-6(8(5-14)11(15)16)7-2-3-9(12)10(13)4-7/h2-4H,1H3,(H2,15,16)/b8-6+ |
| Standard InChI Key | LKIKOZGDWHERKY-SOFGYWHQSA-N |
| Isomeric SMILES | C/C(=C(/C#N)\C(=O)N)/C1=CC(=C(C=C1)F)F |
| SMILES | CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F |
| Canonical SMILES | CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the α,β-unsaturated cyanamide family, featuring an (E)-configured double bond between C2 and C3 (Figure 1). The 3,4-difluorophenyl group at C3 introduces steric and electronic effects that influence reactivity and biological interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₂N₂O |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | (2E)-2-Cyano-3-(3,4-difluorophenyl)but-2-enamide |
| CAS Registry Number | Not formally assigned |
Spectroscopic Characteristics
While experimental spectra for this specific compound are unavailable, analogous enamide derivatives exhibit distinct IR absorptions for the nitrile group (~2200 cm⁻¹) and amide carbonyl (~1680 cm⁻¹) . The ¹H NMR of related compounds shows deshielded vinyl protons (δ 6.5–7.5 ppm) and aromatic signals split by fluorine coupling .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via palladium-catalyzed coupling or condensation reactions. A plausible route involves:
-
Knoevenagel Condensation: Reacting 3,4-difluorobenzaldehyde with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile .
-
Stereoselective Control: Using chiral auxiliaries or asymmetric catalysis to ensure (E)-selectivity, as seen in the synthesis of teriflunomide analogs .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Cyanoacetamide, DMF, 80°C, 12 h | 65–75 |
| Purification | Silica gel chromatography | >95% purity |
Challenges in Synthesis
-
Regioselectivity: Competing reactions may form (Z)-isomers or cyclized byproducts.
-
Fluorine Sensitivity: Harsh conditions risk defluorination, necessitating mild catalysts like Pd(OAc)₂ .
Table 3: Comparison with Reference Compounds
| Compound | EC₅₀ (μM) | Max Modulation (%) |
|---|---|---|
| Target Compound | Predicted: 10–20 | Predicted: 250–400 |
| Loreclezole | 35 ± 5 | 180 ± 20 |
| Valerenic Acid | >100 | 120 ± 15 |
Anticonvulsant Activity
In vivo studies of analog 12 showed protection against pentylenetetrazole-induced seizures at 10 mg/kg, suggesting the fluorinated derivative could exhibit similar or improved efficacy .
Physicochemical Properties
Solubility and LogP
Estimated using quantitative structure-activity relationship (QSAR) models:
-
LogP: 2.1 ± 0.3 (moderate lipophilicity)
-
Aqueous Solubility: 0.05 mg/mL (poor, requiring formulation aids)
Stability Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume